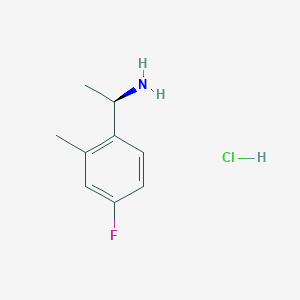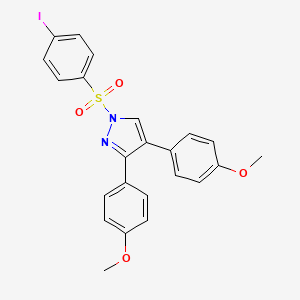
1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea, also known as THIQ, is a chemical compound that has been widely studied for its potential applications in scientific research. THIQ is a small molecule that has shown promise in various areas of research, including cancer treatment, drug discovery, and neuroscience.
科学的研究の応用
Chemosensors for Ureas
A study by Engel et al. (2007) focuses on the development of chemosensors for ureas, utilizing 1,10-phenanthroline fluorophore-based compounds. These chemosensors are capable of distinguishing between neutral ureas and their salts through different optical responses, representing an advancement in tools for urea and its salts analysis. This could imply potential applications of similar compounds in developing novel sensors for various urea derivatives in scientific research (Engel, Dahan, Rozenshine-Kemelmakher, & Gozin, 2007).
Metal Complexation
The interaction of ligands with actinides and lanthanides, as studied by Xiao et al. (2015), provides insights into the use of similar compounds in the separation of actinides from nuclear waste. The use of electrospray ionization mass spectrometry (ESI-MS) combined with density functional theory (DFT) calculations offers a method to probe complexation processes, highlighting the potential of such compounds in enhancing nuclear waste management and recycling processes (Xiao, Wang, Mei, Zhang, Wall, Zhao, Chai, & Shi, 2015).
Antimicrobial Activities
Grassberger et al. (1984) synthesized 1,2-dihydro-1-hydroxy-2-(organosulfonyl)areno[d] [1,2,3]diazaborines to evaluate their antimicrobial activities. The study includes various compounds, including those related in structure to the query compound, and discusses their structure-activity relationships. This suggests potential applications in designing antimicrobial agents or studying the antimicrobial properties of similar compounds (Grassberger, Turnowsky, & Hildebrandt, 1984).
Antitumor Activity
Li et al. (2019) explored the antitumor activities of 4-aminoquinazoline derivatives containing a urea moiety, indicating significant efficacy against various human cancer cell lines. This research highlights the potential use of structurally similar compounds in the development of targeted therapeutic agents for cancer treatment (Li, Meng, Zhang, Zhang, Wang, Zhang, Song, Xin, Li, Zheng, Ke, Liu, & Zhang, 2019).
Sensor and Optical Applications
Mohapatra et al. (2019) review the use of urea- and thiourea-based compounds in biological, sensor, optical, and corrosion inhibition studies. The ligating properties of these compounds form complex compounds with transition metals, leading to novel applications in sensors, optical materials, and as corrosion inhibitors. This review suggests the broad applicability of such compounds in creating functional materials for various scientific and industrial purposes (Mohapatra, Das, Pradhan, El-ajaily, Das, Salem, Mahanta, Badhei, Parhi, Maihub, & E-Zahan, 2019).
特性
IUPAC Name |
1-(3-methylphenyl)-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-15-5-2-7-17(13-15)22-21(25)23-18-10-9-16-6-3-11-24(19(16)14-18)29(26,27)20-8-4-12-28-20/h2,4-5,7-10,12-14H,3,6,11H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYYPPAGXRUMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2647517.png)
![N-[(2,6-Dimethyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2647519.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)isoxazole-5-carboxamide](/img/structure/B2647521.png)

![N-[(1-Methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2647523.png)
![tert-Butyl 6-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2647524.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2647526.png)
![[(7-Chloroquinolin-4-yl)amino]thiourea](/img/structure/B2647528.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2647531.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2647533.png)